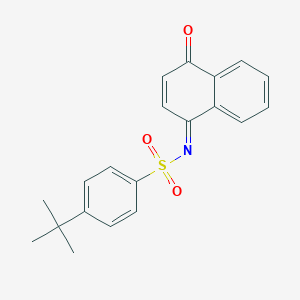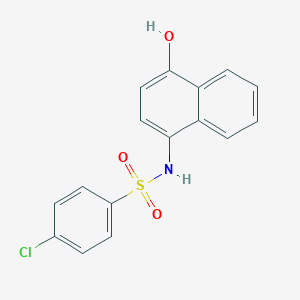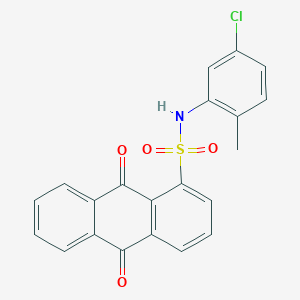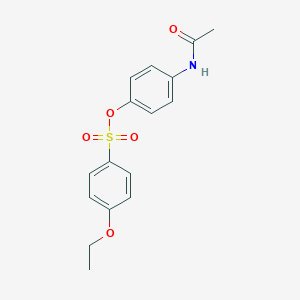
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TBN, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization and the disruption of microtubule dynamics. 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to bind to the colchicine site of tubulin, which is involved in the regulation of microtubule assembly and disassembly. By inhibiting tubulin polymerization, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to exhibit cytotoxicity against cancer cells, but it has also been found to have some toxic effects on normal cells. 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to induce oxidative stress and DNA damage in normal cells, which may contribute to its cytotoxicity. In addition, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its use as a fluorescence probe and ligand for metal complexes. However, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One direction is to investigate the potential use of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for cancer treatment. Another direction is to explore the use of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a fluorescence probe for the detection of other metal ions. Additionally, further research is needed to understand the mechanism of action of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and its potential toxicity to normal cells.
Métodos De Síntesis
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-tert-butylaniline with 4-chloro-1-naphthalene sulfonyl chloride, followed by the reaction with acetic anhydride and 2, 4-pentanedione. Another method involves the reaction of 4-tert-butylaniline with 4-chloro-1-naphthaldehyde, followed by the reaction with benzenesulfonamide. Both methods have been used to synthesize 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide with high yields and purity.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been widely used in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a fluorescence probe for the detection of zinc ions and as a ligand for the synthesis of metal complexes.
Propiedades
Fórmula molecular |
C20H19NO3S |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(NE)-4-tert-butyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO3S/c1-20(2,3)14-8-10-15(11-9-14)25(23,24)21-18-12-13-19(22)17-7-5-4-6-16(17)18/h4-13H,1-3H3/b21-18+ |
Clave InChI |
ZCQYDGRCIZDWMV-DYTRJAOYSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)






![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)


![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)